molecular formula C19H22N4O5 B14330994 Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate CAS No. 101153-50-8

Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate

Cat. No.: B14330994
CAS No.: 101153-50-8
M. Wt: 386.4 g/mol
InChI Key: UGNMLLNSEKMLBO-WLHGVMLRSA-N
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Description

Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate: is a chemical compound known for its unique structure and potential applications in various fields It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a suitable quinoline derivative to form 1-glycyl-4-(2-quinolyl)piperazine.

    Addition of Maleic Acid: The resulting compound is then reacted with maleic acid to form the maleate salt. This step is crucial for enhancing the solubility and stability of the compound.

The reaction conditions for these steps generally include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include:

    Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are used.

    Purification Steps: After synthesis, the compound undergoes purification steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield piperazine derivatives with altered functional groups.

Scientific Research Applications

Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with specific receptors in the body, leading to a cascade of biochemical events.

    Inhibit Enzymes: Inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulate Signaling Pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-phenylpiperazine share structural similarities.

    Quinolyl Compounds: Compounds like quinoline and its derivatives have similar quinolyl groups.

Uniqueness

Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate is unique due to its specific combination of piperazine, glycyl, and quinolyl groups, along with the maleate salt form

Properties

CAS No.

101153-50-8

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

IUPAC Name

2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid

InChI

InChI=1S/C15H18N4O.C4H4O4/c16-11-15(20)19-9-7-18(8-10-19)14-6-5-12-3-1-2-4-13(12)17-14;5-3(6)1-2-4(7)8/h1-6H,7-11,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UGNMLLNSEKMLBO-WLHGVMLRSA-N

Isomeric SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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